N-Acetyl-D-glucosamine-13C,15N-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-glucosamine-13C,15N-1, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C,15N-1, is a monosaccharide derivative of glucose. It is labeled with stable isotopes of carbon-13 and nitrogen-15, making it a valuable tool in scientific research. This compound is primarily used as a tracer in metabolic studies and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C,15N-1 involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with carbon-13 and nitrogen-15. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes into the glucose derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability of the isotopes and the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-13C,15N-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of glucosaminic acid derivatives, while reduction can produce glucosamine derivatives .
Scientific Research Applications
N-Acetyl-D-glucosamine-13C,15N-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives in various biochemical pathways.
Biology: Employed in studies of glycosylation processes and the role of glucose derivatives in cellular signaling and metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of glucose-based drugs.
Industry: Applied in the production of stable isotope-labeled compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of N-Acetyl-D-glucosamine-13C,15N-1 involves its incorporation into metabolic pathways where it acts as a tracer. The stable isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the metabolic processes and the role of glucose derivatives in various physiological functions .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A non-labeled version of the compound, commonly used in studies of glycosylation and cellular metabolism.
N-Acetyl-2-amino-2-deoxy-D-glucose: Another derivative of glucose, used in similar applications but without the stable isotope labeling
Uniqueness
N-Acetyl-D-glucosamine-13C,15N-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and transformations of glucose derivatives is crucial .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(613C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3+1,9+1 |
InChI Key |
MBLBDJOUHNCFQT-RORQMRTLSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.